molecular formula C18H12N2O2S B7465055 1-(Benzofuran-2-yl)-2-(quinazolin-4-ylthio)ethan-1-one

1-(Benzofuran-2-yl)-2-(quinazolin-4-ylthio)ethan-1-one

Cat. No.: B7465055
M. Wt: 320.4 g/mol
InChI Key: PNTRSODSBVLMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-643198 involves the reaction of 2-benzofuran and 4-quinazolinethiol under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of WAY-643198 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: WAY-643198 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

WAY-643198 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

WAY-643198 can be compared with other similar compounds, such as:

Uniqueness: WAY-643198 is unique due to its specific combination of benzofuran and quinazoline moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-2-quinazolin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S/c21-15(17-9-12-5-1-4-8-16(12)22-17)10-23-18-13-6-2-3-7-14(13)19-11-20-18/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTRSODSBVLMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CSC3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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